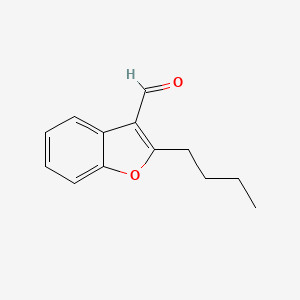

2-Butyl-1-benzofuran-3-carbaldehyde

説明

2-Butyl-1-benzofuran-3-carbaldehyde is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. This compound is a part of the benzofuran family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Butyl-1-benzofuran-3-carbaldehyde, typically involves starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde. Electrophilic substitution reactions, such as bromination, formylation, acetylation, or nitration, play a crucial role in the synthesis process. Metallation with butyllithium is another key step, indicating the versatility of benzofuran derivatives in organic synthesis (Vachal, Pihera, & Svoboda, 1997).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 2-Butyl-1-benzofuran-3-carbaldehyde, is characterized by spectroscopic methods. The 1H and 13C NMR signals provide detailed insights into the molecular structure, showcasing the compound's unique chemical environment. Structural elucidation is further supported by X-ray crystallography, offering a three-dimensional perspective on the molecular arrangement and interactions (Chen, 2016).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, demonstrating their chemical reactivity and functional group compatibility. For instance, the palladium-catalyzed double isocyanide insertion reaction enables the synthesis of 2,3-difunctionalized benzofuran derivatives, highlighting the compound's potential as a precursor for further chemical transformations (Hu et al., 2018).

科学的研究の応用

Anticancer Activity

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran compounds, including some substituted benzofurans, have shown significant anticancer activities . For instance, a compound (referred to as compound 36 in the source) was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

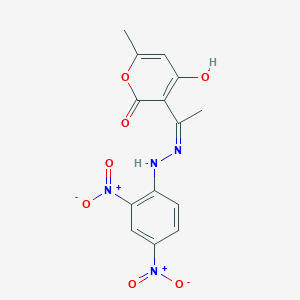

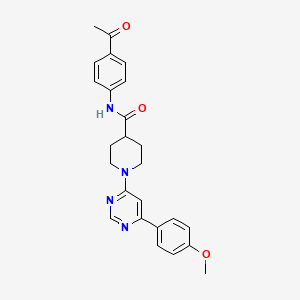

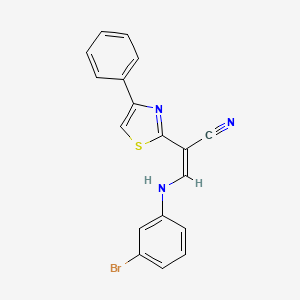

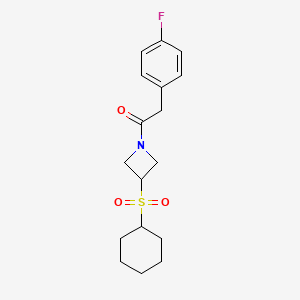

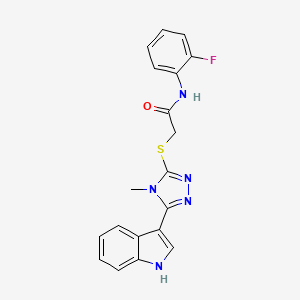

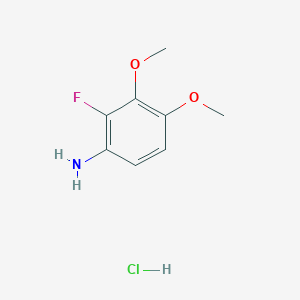

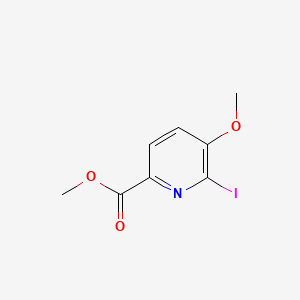

Synthesis of Other Compounds

特性

IUPAC Name |

2-butyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQDWMWCWBOZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-1-benzofuran-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)

![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)

![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)